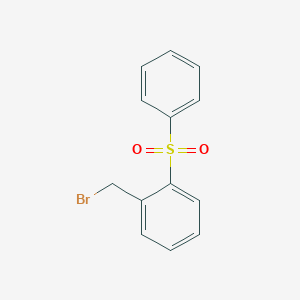
1-(Bromomethyl)-2-(phenylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-(phenylsulfonyl)benzene is an organic compound with the molecular formula C13H11BrO2S It is characterized by a bromomethyl group attached to a benzene ring, which is further substituted with a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(phenylsulfonyl)toluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form sulfone derivatives, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, which have different reactivity profiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-(phenylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-(phenylsulfonyl)benzene depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The phenylsulfonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-(phenylsulfonyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-(phenylsulfonyl)benzene: The bromomethyl group is positioned differently on the benzene ring.
2-(Bromomethyl)phenyl sulfone: Lacks the additional phenyl group attached to the sulfonyl group.
Uniqueness: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene is unique due to the specific positioning of the bromomethyl and phenylsulfonyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in targeted synthetic applications and research.
Propriétés
Formule moléculaire |
C13H11BrO2S |
|---|---|
Poids moléculaire |
311.20 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-(bromomethyl)benzene |
InChI |
InChI=1S/C13H11BrO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 |
Clé InChI |
WFHOBJAMMABZKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


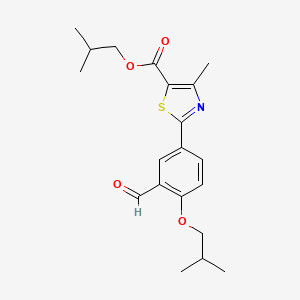
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)

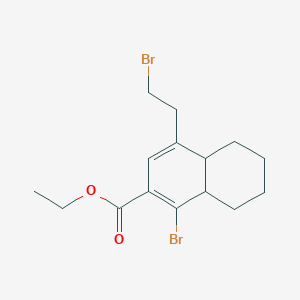
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)


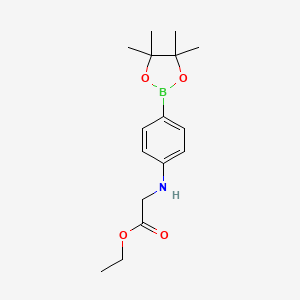
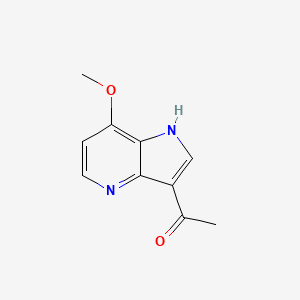

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)



